An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. Boronic acids and their derivatives are of paramount importance in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide details a robust and efficient protocol for the preparation of the title compound from commercially available starting materials. It also delves into the mechanistic underpinnings of the synthesis and the compound's utility in carbon-carbon bond formation, a cornerstone of pharmaceutical and materials science research.
Introduction
Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for a wide array of chemical transformations. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for the construction of biaryl and substituted aromatic structures, which are prevalent motifs in many biologically active molecules and functional materials.
The strategic use of protecting groups for the boronic acid moiety can significantly influence the reactivity, stability, and solubility of the organoboron reagent. The formation of a cyclic ester with a diol, such as 2-methyl-2,4-pentanediol, to yield a 1,3,2-dioxaborinane derivative, offers several advantages. These esters often exhibit enhanced stability towards protodeboronation and can be purified more readily than the corresponding free boronic acids.
This guide focuses on the synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a valuable building block for introducing the 2-methoxyphenyl group in cross-coupling reactions. The strategic placement of the methoxy group can influence the electronic and conformational properties of the resulting coupled products, making this reagent of particular interest in drug discovery and materials science.
Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
The synthesis of the title compound is achieved through the esterification of 2-methoxyphenylboronic acid with 2-methyl-2,4-pentanediol. This reaction is typically carried out by refluxing the two starting materials in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Step-by-Step Experimental Protocol
Materials and Equipment:
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2-Methoxyphenylboronic acid
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2-Methyl-2,4-pentanediol (Hexylene Glycol)
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Toluene (anhydrous)
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
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Standard laboratory glassware
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.0 equivalent) and 2-methyl-2,4-pentanediol (1.1 equivalents).
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Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.
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Azeotropic Dehydration: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Flush the system with an inert gas (nitrogen or argon).
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Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.
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Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Causality Behind Experimental Choices:
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Excess Diol: A slight excess of 2-methyl-2,4-pentanediol is used to ensure complete conversion of the boronic acid.
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Azeotropic Removal of Water: The esterification reaction is a reversible equilibrium. By removing the water produced, the equilibrium is shifted towards the formation of the desired dioxaborinane product, leading to higher yields.
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Inert Atmosphere: While boronic esters are generally stable, using an inert atmosphere minimizes the risk of oxidation or other side reactions, particularly at elevated temperatures.
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Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic acid and the product.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is essential for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₉BO₃ |
| Molecular Weight | 234.10 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Data not readily available; expected to be high and require vacuum distillation |
| Melting Point | Data not readily available |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, dichloromethane) |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy group protons, and the protons of the 4,4,6-trimethyl-1,3,2-dioxaborinane ring system.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
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¹¹B NMR: The boron NMR spectrum will show a characteristic chemical shift for a tetracoordinate boron atom in the dioxaborinane ring.
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Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 2-methoxyphenyl group and a variety of organic halides or triflates.
General Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Key Considerations for Successful Coupling:
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Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and various palladium(0) and palladium(II) pre-catalysts.
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Base: A base is required to activate the organoboron species. Common bases include sodium carbonate, potassium carbonate, potassium phosphate, and organic bases such as triethylamine.
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Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.
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Reaction Temperature: The reaction temperature can vary depending on the reactivity of the coupling partners and the catalyst system used.
The use of the 4,4,6-trimethyl-1,3,2-dioxaborinane derivative can offer improved stability and handling characteristics compared to the free boronic acid, making it a valuable reagent for complex molecule synthesis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
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General Handling: Handle 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Fire Hazards: The compound may be flammable. Store away from heat, sparks, and open flames.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as it can hydrolyze back to the boronic acid.
Conclusion
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and versatile building block in organic synthesis. Its synthesis via the esterification of 2-methoxyphenylboronic acid with 2-methyl-2,4-pentanediol is a straightforward and efficient process. The resulting dioxaborinane offers enhanced stability, making it an excellent reagent for Suzuki-Miyaura cross-coupling reactions. This guide provides the necessary theoretical and practical knowledge for researchers and scientists to confidently synthesize and utilize this important compound in their drug discovery and materials science endeavors.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
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Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH: Weinheim, Germany, 2005. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acid Esters. In Organometallics in Synthesis: A Manual; Schmalz, H.-G., Wirth, T., Eds.; Wiley-VCH: Weinheim, Germany, 2012; pp 1-40. [Link]
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PubChem Compound Summary for CID 584319, 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 11402049, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
